N1-(2-methoxyethyl)-N2-(pyridin-3-ylmethyl)oxalamide
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Overview
Description
N-(2-methoxyethyl)-N’-(pyridin-3-ylmethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound features a methoxyethyl group and a pyridinylmethyl group attached to the oxamide core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N’-(pyridin-3-ylmethyl)oxamide typically involves the reaction of 2-methoxyethylamine with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the desired oxamide. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Catalysts: Triethylamine or other bases to neutralize the hydrochloric acid byproduct
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N’-(pyridin-3-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxamide group can be reduced to form amines.
Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids from the methoxyethyl group.
Reduction: Formation of primary or secondary amines from the oxamide group.
Substitution: Formation of substituted pyridinylmethyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in coordination chemistry or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N’-(pyridin-3-ylmethyl)oxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyethyl and pyridinylmethyl groups may play a role in binding affinity and specificity, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-dimethyloxamide
- N,N’-diethyloxamide
- N-(2-hydroxyethyl)-N’-(pyridin-3-ylmethyl)oxamide
Uniqueness
N-(2-methoxyethyl)-N’-(pyridin-3-ylmethyl)oxamide is unique due to the presence of both methoxyethyl and pyridinylmethyl groups, which may confer distinct chemical and biological properties compared to other oxamides. These functional groups can influence solubility, reactivity, and interaction with biological targets, making this compound a valuable subject for further research.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-6-5-13-10(15)11(16)14-8-9-3-2-4-12-7-9/h2-4,7H,5-6,8H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJZPCBQRJRHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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